molecular formula C5H4N4OS B146167 2-Thioxanthine CAS No. 2487-40-3

2-Thioxanthine

Cat. No. B146167
Key on ui cas rn: 2487-40-3
M. Wt: 168.18 g/mol
InChI Key: XNHFAGRBSMMFKL-UHFFFAOYSA-N
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Patent
US06025361

Procedure details

2.77 g (8.0 mM) of xanthine and 2.13 g (9.6 mM) of phosphorus pentasulfide were heated under reflux in 50 ml of pyridine for 7 days. At 0° C., 10.6 ml of 2N NaOH were added within 15 minutes. The solvents were evaporated in vacuo and the residue suspended (slow crystallization) in water. The solid was collected and washed, redissolved in 50 ml of 1N NaOH and 50 ml of isopropanol, treated twice with 0.3 g of charcoal, filtered neutralized with 5N HCl to pH 7. The isopropanol was distilled off with addition of water and the solid collected, washed and dried to give 2.60 g (89.7%) of crude thioxanthine, which was dissolved in 40 ml of dichloromethane and filtered through 30 g of silica gel: 1.91 g (65.9%) of 6-thioxanthine were recovered, mp 153-4° C.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89.7%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13].[OH-].[Na+]>N1C=CC=CC=1>[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:13] |f:2.3|

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
N1C(=O)NC=2N=CNC2C1=O
Name
Quantity
2.13 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
(slow crystallization) in water
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 50 ml of 1N NaOH
ADDITION
Type
ADDITION
Details
50 ml of isopropanol, treated twice with 0.3 g of charcoal
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The isopropanol was distilled off with addition of water
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=S)NC=2N=CNC2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 89.7%
YIELD: CALCULATEDPERCENTYIELD 322.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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